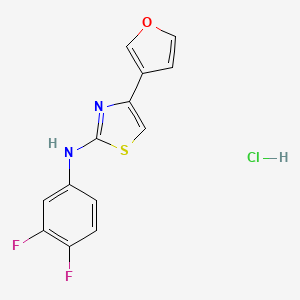

N-(3,4-difluorophenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride

Beschreibung

N-(3,4-difluorophenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride is a synthetic small-molecule compound characterized by a thiazole core substituted with a furan-3-yl group at the 4-position and a 3,4-difluorophenylamine moiety at the 2-position. The hydrochloride salt form enhances its solubility and bioavailability, making it suitable for pharmaceutical or agrochemical applications. Thiazole derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The presence of fluorine atoms on the phenyl ring typically improves metabolic stability and binding affinity to target proteins, while the furan heterocycle may contribute to π-π stacking interactions in biological systems.

Eigenschaften

IUPAC Name |

N-(3,4-difluorophenyl)-4-(furan-3-yl)-1,3-thiazol-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2N2OS.ClH/c14-10-2-1-9(5-11(10)15)16-13-17-12(7-19-13)8-3-4-18-6-8;/h1-7H,(H,16,17);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWZDCLJTPLGBOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC2=NC(=CS2)C3=COC=C3)F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClF2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-(3,4-difluorophenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride is a synthetic compound that belongs to the class of thiazole derivatives, which are known for their diverse biological activities. This compound features a unique combination of a difluorophenyl group, a furan moiety, and a thiazole ring, suggesting potential applications in medicinal chemistry.

- Molecular Formula : C13H9ClF2N2OS

- Molecular Weight : 314.74 g/mol

- CAS Number : 2034473-43-1

The biological activity of thiazole derivatives often involves interaction with various molecular targets, including enzymes and receptors. The specific mechanism for N-(3,4-difluorophenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride includes:

- Enzyme Inhibition : Many thiazole derivatives act as inhibitors of key enzymes involved in metabolic pathways.

- Receptor Modulation : The compound may influence receptor signaling pathways, affecting cellular responses.

- DNA/RNA Binding : Some studies suggest that thiazoles can bind to nucleic acids, potentially interfering with replication or transcription processes.

Biological Activities

Research indicates that N-(3,4-difluorophenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride exhibits several notable biological activities:

- Antimicrobial Activity : Thiazole derivatives are often evaluated for their efficacy against various microbial strains. Preliminary studies suggest that this compound may possess significant antimicrobial properties.

- Antifungal Properties : Similar compounds have demonstrated activity against fungal pathogens by inhibiting ergosterol synthesis, a critical component of fungal cell membranes.

- Cytotoxicity : The cytotoxic effects against cancer cell lines have been explored, with some derivatives showing selective toxicity towards malignant cells while sparing normal cells.

Case Studies and Research Findings

Several studies have investigated the biological activity of thiazole derivatives similar to N-(3,4-difluorophenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride:

Table 1: Summary of Biological Activities

| Compound Name | Activity Type | Target Organism/Cell Line | IC50 (µM) |

|---|---|---|---|

| Compound 2d | Antifungal | Candida albicans | 1.23 |

| Compound 2e | Antifungal | Candida parapsilosis | 1.23 |

| Compound 2d | Cytotoxicity | NIH/3T3 | 148.26 |

| Compound 2e | Cytotoxicity | NIH/3T3 | 187.66 |

Structure-Activity Relationship (SAR)

The structure of N-(3,4-difluorophenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride enhances its biological activity through various mechanisms:

- Electronegativity Influence : The presence of fluorine atoms increases the electronegativity of the phenyl group, enhancing interactions with biological targets.

- Lipophilicity : The compound's lipophilic nature may facilitate membrane permeability, allowing it to reach intracellular targets more effectively.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Core Heterocycles :

- The primary compound features a thiazole ring, whereas the pyrrolo-pyridazine derivative in has a fused bicyclic system, which may confer higher conformational rigidity and target selectivity .

- Diflubenzuron () utilizes a benzamide-urea scaffold, common in agrochemicals for its stability and insecticidal activity .

Fluorine Substituents :

- Both the primary compound and the pyrrolo-pyridazine derivative contain difluorophenyl groups, which enhance lipophilicity and resistance to oxidative metabolism. However, the latter includes a trifluoromethyl-furan group, further increasing electronegativity and steric bulk .

In contrast, diflubenzuron’s urea moiety disrupts chitin synthesis, a mechanism absent in the primary compound but indicative of structural versatility among difluorophenyl-containing molecules .

Research Findings and Activity Trends

- Thiazole Derivatives: Thiazoles are known for their role in modulating inflammatory pathways (e.g., COX-2 inhibition) and antimicrobial activity. The primary compound’s lack of a carboxylic acid or sulfonamide group distinguishes it from NSAID-like thiazoles .

- Agrochemical vs. Pharmaceutical Potential: While the primary compound’s exact application is unspecified, structurally related difluorophenyl-furan hybrids in are patented for therapeutic use, whereas highlights agrochemical utility .

Limitations and Knowledge Gaps

- No direct pharmacological data for the primary compound are available in the provided evidence. Comparative conclusions are drawn from structural analogs.

- The patent compound’s higher molecular weight (~586.5 g/mol) may limit its oral bioavailability compared to the primary compound (~323.7 g/mol), though salt formation could mitigate this .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.